![molecular formula C15H20O2 B14407081 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde CAS No. 81784-18-1](/img/structure/B14407081.png)
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a hydroxy group and a trimethylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with chloroform in the presence of a base to yield hydroxybenzaldehyde.
Attachment of the Trimethylcyclopentyl Group: The trimethylcyclopentyl group can be attached through Friedel-Crafts alkylation, where cyclopentyl derivatives are reacted with the benzaldehyde core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases.
Major Products
Oxidation: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzoic acid.
Reduction: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the trimethylcyclopentyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of the trimethylcyclopentyl group.
Properties
CAS No. |
81784-18-1 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-4-8-15(14,3)12-9-11(10-16)5-6-13(12)17/h5-6,9-10,17H,4,7-8H2,1-3H3/t15-/m1/s1 |
InChI Key |
SCCIHFJBMVJTLP-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1(C)C)C2=C(C=CC(=C2)C=O)O |
Canonical SMILES |
CC1(CCCC1(C)C2=C(C=CC(=C2)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



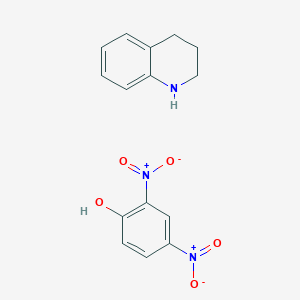
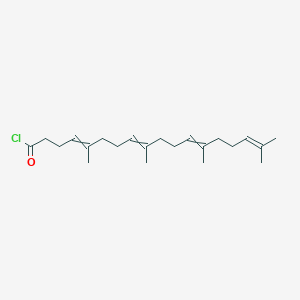
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

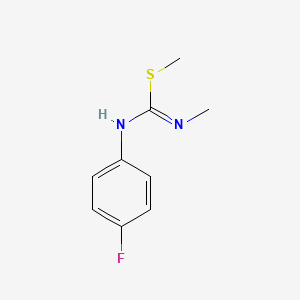
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
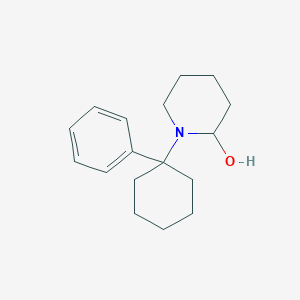

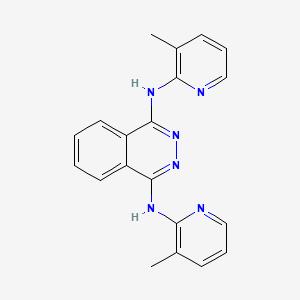
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
